molecular formula C14H19ClN2O3S B5856024 N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide

Cat. No. B5856024
M. Wt: 330.8 g/mol
InChI Key: SMQRGBWXAJMUGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide, commonly known as CP-945,598, is a chemical compound that has been studied for its potential use in scientific research. It is a selective antagonist of the cannabinoid receptor type 1 (CB1), which is found predominantly in the central nervous system.

Scientific Research Applications

CP-945,598 has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the study of the endocannabinoid system, which plays a critical role in a wide range of physiological processes, including pain sensation, appetite regulation, and immune function. CP-945,598 has been shown to selectively block the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, which could provide insights into the function of this receptor and its role in various physiological processes.

Mechanism of Action

CP-945,598 acts as a selective antagonist of the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, which is found predominantly in the central nervous system. When CP-945,598 binds to the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor, it prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol, as well as exogenous cannabinoids, such as delta-9-tetrahydrocannabinol (THC). This results in a reduction in the activity of the endocannabinoid system, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of CP-945,598 are largely dependent on the specific physiological process being studied. However, studies have shown that CP-945,598 can have effects on pain sensation, appetite regulation, and immune function, among other processes. For example, studies have shown that CP-945,598 can reduce pain sensation in animal models, suggesting that it could have potential use as an analgesic. Additionally, studies have shown that CP-945,598 can reduce food intake and body weight in animal models, suggesting that it could have potential use in the treatment of obesity.

Advantages and Limitations for Lab Experiments

One of the main advantages of CP-945,598 in scientific research is its selectivity for the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor. This allows researchers to specifically target this receptor and study its function without affecting other receptors in the endocannabinoid system. Additionally, CP-945,598 is readily available for scientific research purposes, making it a convenient tool for researchers. However, one limitation of CP-945,598 is its potential for off-target effects, particularly at high concentrations. Researchers must carefully control the concentration of CP-945,598 to avoid potential off-target effects.

Future Directions

There are many future directions for research on CP-945,598. One area of research is in the study of the endocannabinoid system and its role in various physiological processes. Additionally, CP-945,598 could be studied for its potential use in the treatment of pain, obesity, and other conditions. Finally, researchers could explore the potential of CP-945,598 as a tool for studying the N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]methanesulfonamide receptor and its function in various physiological processes. Overall, CP-945,598 is a promising compound for scientific research, and further studies could provide valuable insights into its potential applications.

Synthesis Methods

The synthesis of CP-945,598 involves multiple steps, starting with the reaction of 4-chloro-2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-pyrrolidinyl)ethylamine to form the amide intermediate, which is subsequently treated with methanesulfonyl chloride to form the final product, CP-945,598. The synthesis method has been optimized to produce high yields of pure product, making CP-945,598 readily available for scientific research purposes.

properties

IUPAC Name

N-(4-chloro-2-methylphenyl)-N-(2-oxo-2-pyrrolidin-1-ylethyl)methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-11-9-12(15)5-6-13(11)17(21(2,19)20)10-14(18)16-7-3-4-8-16/h5-6,9H,3-4,7-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQRGBWXAJMUGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N(CC(=O)N2CCCC2)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-methylphenyl)-N-[2-oxo-2-(pyrrolidin-1-yl)ethyl]methanesulfonamide

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